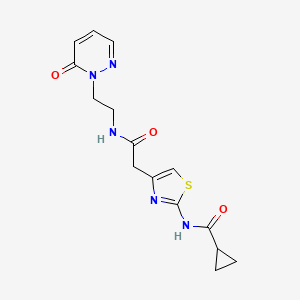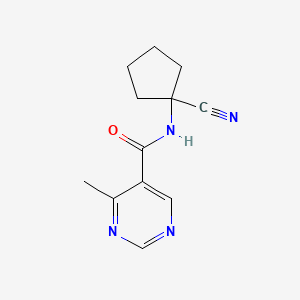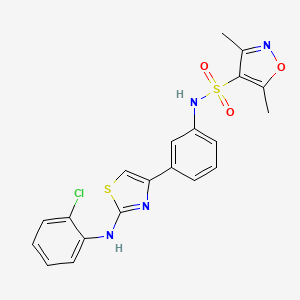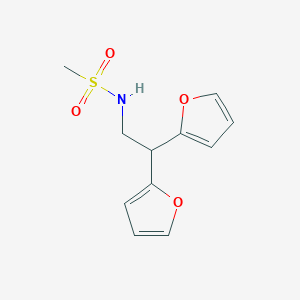
N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
High Yield Synthesis of Furylmethane Derivatives
A study by Shinde and Rode (2017) explores a two-phase system utilizing -SO3H functionalized ionic liquids for the high yield synthesis of tri(furyl)methane derivatives from furfural and furan. This method significantly suppresses polymer formation, enhancing the yield of the desired products. The research demonstrates the efficiency of ionic liquids with alkyl chain linkers in catalyzing the condensation of furan and furfural, offering a greener alternative to traditional mineral acid routes (Shinde & Rode, 2017).
Catalytic C-H Activation
Pittard et al. (2004) discuss the Ru(II) complex-mediated carbon−hydrogen bond activation in furan and thiophene, leading to the production of methane and aryl derivatives. The complex also serves as a catalyst for forming 2-ethylfuran from ethylene and furan. The study provides insights into the mechanism of C-H activation, highlighting the potential of such complexes in catalytic reactions (Pittard et al., 2004).
Enantioselective Construction of Gamma-Butenolides
Jiang, Shi, and Shi (2008) report on the chiral phosphine-catalyzed allylic substitutions of Morita-Baylis-Hillman acetates with 2-trimethylsilyloxy furan, leading to the formation of gamma-butenolides. This research is significant in the context of asymmetric synthesis, showcasing the utility of chiral catalysts in producing enantiomerically enriched compounds (Jiang, Shi, & Shi, 2008).
Synthesis of Ethylene via Oxidative Coupling of Methane
Keller and Bhasin (1982) explored the synthesis of ethylene and ethane from methane through catalytic oxidative coupling at various temperatures. Their research identified several metal oxides as active catalysts, contributing to the understanding of methane conversion to more valuable chemicals (Keller & Bhasin, 1982).
Selective Lithiation of Bis(furan-2-yl)methane
Singh and Sharma (2008) developed a protocol for the selective lithiation of bis(furan-2-yl)methane, leading to the synthesis of novel meso-functionalized synthons. This method provides a versatile approach to accessing a wide range of functionalized furan derivatives, important in organic synthesis and material science (Singh & Sharma, 2008).
Propriétés
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-17(13,14)12-8-9(10-4-2-6-15-10)11-5-3-7-16-11/h2-7,9,12H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVKIOWSVMPUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=CO1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
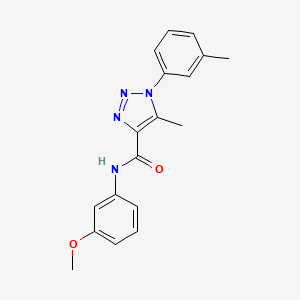
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2794397.png)
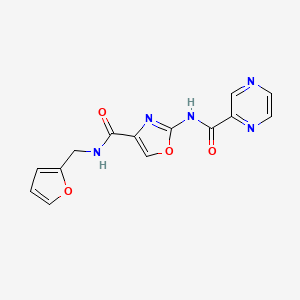
![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2794401.png)
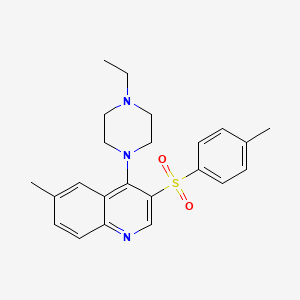
![4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2794404.png)

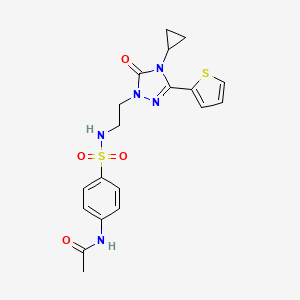

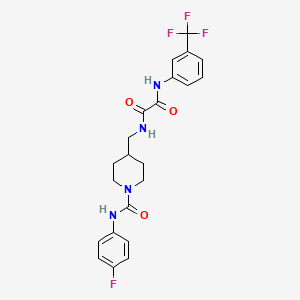
![1-Imidazol-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2794411.png)
